N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide is an organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a carbothioamide group, along with a 3,5-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method involves the use of thiosemicarbazide as a reagent in the presence of glacial acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its potential to inhibit certain bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
Pyrazoline Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and carbothioamide group differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-12-7-10(8-13(9-12)19-2)15-14(20)16-5-3-11(17)4-6-16/h7-9,11,17H,3-6H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFYCLYKSBXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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